3,5-Dichloro-2,4-difluorobenzoyl chloride
Description
Significance of Fluorinated and Chlorinated Aromatic Acyl Chlorides in Contemporary Organic Synthesis
Fluorinated and chlorinated aromatic acyl chlorides are pivotal building blocks in contemporary organic synthesis. The presence of electron-withdrawing halogen atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making these compounds highly susceptible to nucleophilic attack. This heightened reactivity allows for the facile formation of a wide array of derivatives, including esters, amides, and ketones, which are often precursors to complex molecular architectures.
The incorporation of fluorine, in particular, can impart desirable properties to the final products, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. Consequently, these halogenated synthons are indispensable in the development of pharmaceuticals and agrochemicals.
The Role of 3,5-Dichloro-2,4-difluorobenzoyl Chloride as a Strategic Synthon
This compound stands out as a strategic synthon due to its unique substitution pattern. The presence of four halogen atoms on the benzene (B151609) ring offers a combination of steric and electronic effects that can be exploited to achieve high selectivity in chemical reactions. This specific arrangement of chlorine and fluorine atoms provides a versatile platform for the synthesis of highly functionalized molecules with potential applications in various fields of advanced materials and life sciences. Its utility as a key intermediate is exemplified in the production of specialized agrochemicals, where the resulting molecular structure is crucial for biological activity.
Scope and Research Imperatives for this compound
The scope of this compound extends beyond its current applications. Ongoing research is focused on exploring its potential in the synthesis of novel organic materials, liquid crystals, and polymers, where the presence of multiple halogen atoms can influence properties such as thermal stability and flame retardancy. A significant research imperative is the development of more efficient and environmentally benign synthetic routes to this compound and its derivatives. Furthermore, a deeper understanding of its reactivity profile will undoubtedly open up new avenues for its application in the design and synthesis of next-generation functional molecules.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the following tables.
Physicochemical Properties
| Property | Value |
| CAS Number | 101513-72-8 |
| Molecular Formula | C₇HCl₃F₂O |
| Molecular Weight | 245.44 g/mol |
| Boiling Point | 238 °C |
| Density | 1.656 g/cm³ |
| Flash Point | 98 °C |
Spectroscopic Data (Predicted)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | A single resonance in the aromatic region, likely a triplet due to coupling with the two fluorine atoms. |
| ¹³C NMR | Multiple signals in the aromatic region, with carbon-fluorine couplings. A downfield signal for the carbonyl carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the acyl chloride group (typically around 1750-1800 cm⁻¹). C-Cl and C-F stretching bands in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of three chlorine atoms. |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that underscores the intricacies of modern organic chemistry.
Synthetic Pathways
A plausible and documented synthetic route commences with the chlorination of 2,4-difluoronitrobenzene (B147775). This initial step yields 3,5-dichloro-2,4-difluoronitrobenzene. google.com Subsequent reduction of the nitro group affords 3,5-dichloro-2,4-difluoroaniline (B1223766). google.com From this aniline (B41778) derivative, a series of transformations, likely involving diazotization followed by a Sandmeyer-type reaction, would lead to the corresponding 3,5-dichloro-2,4-difluorobenzoic acid. The final step involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry, often accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This method is widely used for the preparation of various benzoyl chlorides.
Chemical Reactivity and Transformation
As a highly substituted benzoyl chloride, this compound exhibits robust reactivity towards a variety of nucleophiles. The electron-withdrawing nature of the four halogen substituents significantly activates the carbonyl group, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution reactions with alcohols to form esters, with amines to yield amides, and can participate in Friedel-Crafts acylation reactions to introduce the 3,5-dichloro-2,4-difluorobenzoyl moiety into other aromatic systems. This reactivity is central to its role as a versatile building block in the synthesis of more complex molecules.
Applications in Advanced Chemical Research
The unique structural features of this compound make it a valuable tool in several areas of advanced chemical research.
Role in Agrochemical Synthesis
A prominent application of this compound is in the synthesis of agrochemicals. It serves as a key intermediate in the production of the insecticide teflubenzuron. google.com The synthesis involves the reaction of 3,5-dichloro-2,4-difluoroaniline (the precursor to the benzoyl chloride) with 2,6-difluorobenzoyl isocyanate. google.com The specific substitution pattern of the benzoyl moiety is critical for the insecticidal activity of the final product, highlighting the importance of this synthon in designing effective crop protection agents.
Intermediate for Pharmaceutical and Medicinal Chemistry
The highly halogenated benzene ring of this compound makes it an attractive starting material in pharmaceutical and medicinal chemistry. The introduction of this moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. While specific examples of commercially available drugs derived from this exact compound are not widely documented, the general class of polychlorinated and polyfluorinated aromatic compounds is of great interest in the development of new therapeutic agents due to the unique properties conferred by the halogen atoms.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F2O/c8-3-1-2(7(10)13)5(11)4(9)6(3)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQQXYQZMYOGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543944 | |
| Record name | 3,5-Dichloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-72-8 | |
| Record name | 3,5-Dichloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dichloro 2,4 Difluorobenzoyl Chloride and Its Key Precursors
Retrosynthetic Analysis of 3,5-Dichloro-2,4-difluorobenzoyl Chloride
A retrosynthetic analysis of this compound identifies the corresponding carboxylic acid, 3,5-dichloro-2,4-difluorobenzoic acid, as its immediate precursor. The transformation from the acid to the acid chloride is a standard functional group interconversion, typically achieved using reagents like thionyl chloride (SOCl₂).
The primary challenge lies in the synthesis of the substituted benzoic acid. The carboxylic acid group can be envisioned as being derived from an amino group via diazotization followed by a Sandmeyer-type reaction or from a precursor like a nitrile. A common and effective strategy involves the formation of 3,5-dichloro-2,4-difluoroaniline (B1223766) as a key intermediate. This aniline (B41778) derivative can be prepared from 3,5-dichloro-2,4-difluoronitrobenzene through the reduction of the nitro group.
The synthesis of the nitroaromatic core, 3,5-dichloro-2,4-difluoronitrobenzene, is pivotal. This intermediate can be conceptually formed by the selective chlorination of a difluoronitrobenzene precursor. Therefore, a logical synthetic approach starts with a commercially available fluorinated nitrobenzene (B124822) and proceeds through chlorination, reduction, and subsequent functional group manipulations to arrive at the target benzoyl chloride.
Synthesis of the 3,5-Dichloro-2,4-difluorobenzene Core
The construction of the tetra-substituted benzene (B151609) ring is the cornerstone of the synthesis. The sequence of introducing the halogen and nitro substituents is critical to ensure the correct regiochemistry due to the directing effects of the existing groups on the aromatic ring.
A direct and efficient method for creating the 3,5-dichloro-2,4-difluorobenzene scaffold involves the chlorination of a readily available fluorinated precursor. One established pathway begins with 2,4-difluoronitrobenzene (B147775). google.com The direct chlorination of this compound introduces two chlorine atoms at the 3- and 5-positions, yielding 3,5-dichloro-2,4-difluoronitrobenzene. google.com
This electrophilic aromatic substitution is typically carried out using chlorine gas in the presence of a catalyst, such as iodine, within a polar solvent. google.com The reaction conditions, including temperature and solvent, are optimized to achieve high yield and selectivity, minimizing the formation of isomers. google.com
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Product |
| 2,4-Difluoronitrobenzene | Cl₂ | Iodine | Polar Solvent (e.g., DMSO, DMF, Sulfolane) | 120-160 | 3,5-Dichloro-2,4-difluoronitrobenzene |
This table presents a generalized summary of reaction conditions for the chlorination of 2,4-difluoronitrobenzene as described in the literature. google.com
An alternative approach involves introducing fluorine atoms onto a pre-existing chlorinated benzene ring. While direct fluorination can be challenging, nucleophilic aromatic substitution (SₙAr) reactions are a viable strategy, particularly if the ring is activated by electron-withdrawing groups. For instance, heating a polychlorinated aromatic compound with a fluoride (B91410) source, such as potassium fluoride, in a polar aprotic solvent like sulfolane (B150427) can lead to the replacement of chlorine atoms with fluorine. However, this method can sometimes result in a mixture of products with varying degrees of fluorination, making it a less controlled pathway for achieving the specific 2,4-difluoro substitution pattern. researchgate.net
A versatile strategy for synthesizing halogenated benzoic acids involves the nitration of a less substituted precursor, followed by reduction of the resulting nitro group to an aniline. researchgate.netresearchgate.net This aniline serves as a key intermediate that can undergo diazotization to introduce other functional groups. For example, a similar methodology has been applied in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, starting from 4-chloro-3,5-difluorobenzonitrile. researchgate.net The process involves a one-step hydrolysis and nitration, followed by reduction. researchgate.net
Another related synthesis starts with 2,4-difluoro-3-chlorobenzoic acid, which undergoes nitration to introduce a nitro group. researchgate.netsemanticscholar.org The position of nitration is directed by the existing substituents on the ring. The electron-withdrawing nature of the fluorine and carboxyl groups can slow the reaction, often requiring elevated temperatures and excess nitric acid. semanticscholar.org
The reduction of the nitro group to an amine is a crucial step in these synthetic sequences. Catalytic hydrogenation is a widely used, efficient, and environmentally friendly method for this transformation. researchgate.netresearchgate.net The reaction typically employs hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.netresearchgate.net
This method is highly selective for the nitro group, leaving other functional groups like carboxylic acids and halogens intact. researchgate.netresearchgate.net The synthesis of 3,5-dichloro-2,4-difluoroaniline from its nitro precursor is achieved under these conditions, typically in a solvent like DMF with a Raney nickel catalyst under hydrogen pressure. google.com
| Starting Material | Catalyst | Solvent | Conditions | Product | Yield |
| 3,5-Dichloro-2,4-difluoronitrobenzene | Raney Nickel | DMF | H₂ (1.25 MPa), 50°C | 3,5-Dichloro-2,4-difluoroaniline | Not specified |
| 2-Amino-4-chloro-3,5-difluorobenzoic acid | Pd/C | Not specified | H₂ | 4-Chloro-3,5-difluoro-2-nitrobenzoic acid | 95.6% |
| Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Pd/C | Not specified | H₂ | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97.0% |
This table provides examples of catalytic hydrogenation for reducing nitroaromatic compounds to their corresponding anilines. google.comresearchgate.netsemanticscholar.org
Diazotization of the anilino group, followed by a Sandmeyer or related reaction, is a powerful tool for introducing halogens or other functionalities onto an aromatic ring. The aniline is treated with a nitrous acid source (e.g., sodium nitrite, NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt. researchgate.net
This unstable intermediate can then be treated with a copper(I) halide salt (e.g., CuCl) to replace the diazonium group with the corresponding halogen. researchgate.net This sequence is employed in the synthesis of related compounds like 2,4-dichloro-3,5-difluorobenzoic acid, where an amino group is converted to a chloro group. researchgate.net This demonstrates a reliable method for introducing the final chlorine atom onto the pre-functionalized ring to achieve the desired substitution pattern. researchgate.net
| Starting Material | Reagents | Conditions | Product |
| 2-Amino-4-chloro-3,5-difluorobenzoic acid | 1. NaNO₂, HCl (ice-bath) 2. CuCl, Dichloromethane | 1.5 h, then 48 h at room temp. | 2,4-Dichloro-3,5-difluorobenzoic acid |
This table illustrates the diazotization and chlorination sequence used in the synthesis of a related tetra-halogenated benzoic acid. researchgate.net
Carbonylation Reactions in Aromatic Acid Precursor Synthesis
The introduction of a carboxyl group onto an aromatic ring, a process known as carbonylation, is a cornerstone of modern organic synthesis for producing aromatic acids. researchgate.net This method is particularly valued for its efficiency in converting aryl halides into their corresponding carboxylic acid derivatives using carbon monoxide as a readily available C1 source. ethernet.edu.etnih.gov
The palladium-catalyzed carbonylation of aryl halides stands as a versatile and powerful tool for the synthesis of benzoic acid derivatives. chimia.ch This transformation involves the reaction of an aryl halide, such as 1,3-dichloro-2,5-difluorobenzene (B1295315) (the precursor to 3,5-dichloro-2,4-difluorobenzoic acid), with carbon monoxide in the presence of a palladium catalyst. The seminal work in this area demonstrated the coupling of an aryl halide, carbon monoxide, and a nucleophile, such as water, to form the carboxylic acid. nih.gov
The general catalytic cycle is understood to begin with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides. chimia.chnih.gov Following this, carbon monoxide inserts into the palladium-carbon bond to form a palladium-acyl (aroyl) complex. The final step involves the reaction with a nucleophile (in this case, water for hydroxycarbonylation) to release the carboxylic acid product and regenerate the active palladium(0) catalyst, thus completing the cycle. acs.org
The success of palladium-catalyzed carbonylation reactions is critically dependent on the choice of ligands coordinated to the palladium center. Phosphane (phosphine) ligands are widely employed to stabilize the palladium catalyst, prevent its deactivation, and modulate its reactivity and selectivity. researchgate.net The electronic and steric properties of the phosphine (B1218219) ligand influence key steps in the catalytic cycle, including oxidative addition and reductive elimination. mdpi.com
Bidentate (two-coordinate) phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (Xantphos), are often superior to monodentate ligands like triphenylphosphine (B44618) (PPh₃). chimia.chnih.govnih.gov Bidentate ligands form more stable chelate complexes with the palladium center, which can discourage catalyst aggregation and decomposition, especially at the high temperatures often required for the carbonylation of less reactive aryl chlorides. researchgate.netnih.gov The specific geometry and "bite angle" of these ligands can also influence the reaction's efficiency. For instance, Xantphos has been shown to be effective for the carbonylation of aryl bromides even at atmospheric pressure. nih.gov
The table below summarizes various palladium-phosphine catalyst systems used in the carbonylation of aryl halides.
| Catalyst Precursor | Ligand | Aryl Halide Type | Typical Conditions | Reference |
| PdCl₂(PhCN)₂ | dppf | N-heteroaryl chlorides | 25 bar CO, 130 °C | chimia.ch |
| Pd(OAc)₂ | DCPP | Aryl chlorides | 1 bar CO, 100-120 °C | nih.gov |
| Not specified | Xantphos | Aryl bromides | 1 atm CO | nih.gov |
| PdCl₂(PPh₃)₂ | PPh₃ | Dichloropyridine | 7.9 bar CO, 100 °C | ethernet.edu.et |
Pressures ranging from 5 to 100 bar of CO are commonly employed in these reactions. ethernet.edu.etchimia.ch For example, the carbonylation of N-heteroaryl chlorides has been successfully performed at 25 bar of CO, while other systems for different substrates have utilized pressures up to 100 bar. ethernet.edu.etchimia.ch The use of specialized high-pressure reactors (autoclaves) is essential for safely conducting these transformations. These techniques are crucial for synthesizing complex molecules like 3,5-dichloro-2,4-difluorobenzoic acid from its corresponding aryl chloride precursor, ensuring efficient conversion and high product yields.
Formation of the Acyl Chloride Moiety
The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 3,5-dichloro-2,4-difluorobenzoic acid into a more reactive acyl chloride. This transformation is a standard procedure in organic chemistry, enabling subsequent reactions such as ester or amide formation.
The conversion of a carboxylic acid to an acyl chloride involves substituting the hydroxyl (-OH) group with a chlorine atom. This is typically achieved using a chlorinating agent. chemguide.co.uk The resulting acyl chloride is significantly more reactive toward nucleophilic attack than the parent carboxylic acid. masterorganicchemistry.com
Among the various chlorinating agents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are most commonly used for their efficiency and the convenient nature of their byproducts. chemguide.co.ukmasterorganicchemistry.com
Thionyl Chloride (SOCl₂): The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.ukwikipedia.org A significant advantage of this method is that both SO₂ and HCl are gases, which can be easily removed from the reaction mixture, simplifying the purification of the acyl chloride product. wikipedia.orgyoutube.com The reaction mechanism involves the initial formation of a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.org
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this conversion. pearson.com The reaction with a carboxylic acid yields the acyl chloride and the gaseous byproducts carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). pearson.comcore.ac.uk The formation of only gaseous byproducts is a major advantage, facilitating straightforward product isolation. core.ac.uk This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which first reacts with oxalyl chloride to form the Vilsmeier reagent, the active catalytic species. orgsyn.org The mechanism proceeds through a reactive mixed anhydride (B1165640) intermediate. pearson.com
The choice between thionyl chloride and oxalyl chloride often depends on the specific substrate and the desired reaction conditions, as both are highly effective for the preparation of acyl chlorides like this compound.
The table below compares the two common chlorinating agents.
| Reagent | Chemical Formula | Byproducts | Key Advantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. chemguide.co.ukwikipedia.org |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | All byproducts are gaseous, making it a very clean reaction. pearson.comcore.ac.uk |
Nitration and Reduction for Anilino Precursors
Application of Catalysts in Carboxylic Acid Activation
The conversion of carboxylic acids to acyl chlorides is a foundational reaction in organic synthesis. The process involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chloride ion. This transformation is typically not spontaneous and requires a chlorinating agent and often a catalyst to proceed efficiently.
Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Catalysts are employed to accelerate the reaction by forming a more reactive intermediate. N,N-Dimethylformamide (DMF) is a widely used catalyst for these reactions. chemicalbook.com The mechanism, known as the Vilsmeier-Haack mechanism, involves the initial reaction of the chlorinating agent (e.g., oxalyl chloride) with DMF to form a Vilsmeier reagent, an electrophilic iminium salt (Me₂N⁺=CHCl). stackexchange.com
The carboxylic acid then attacks this reactive species, leading to the formation of an unstable intermediate. This intermediate subsequently decomposes, releasing carbon dioxide, carbon monoxide, and a protonated DMF, while generating the desired acyl chloride. The catalytic cycle is regenerated, allowing a small amount of DMF to facilitate the conversion of a large quantity of the carboxylic acid. stackexchange.com Pyridine is another catalyst that can be used; it acts as a nucleophilic catalyst, attacking the chlorinating agent to form a reactive acylpyridinium salt, which is then readily attacked by the carboxylate. stackexchange.comresearchgate.net
For the synthesis of this compound, the precursor 3,5-Dichloro-2,4-difluorobenzoic acid would be dissolved in an inert solvent, and a chlorinating agent like thionyl chloride or oxalyl chloride would be added along with a catalytic amount of DMF. chemicalbook.com
Table 1: Common Catalysts and Reagents for Carboxylic Acid Activation
| Catalyst | Chlorinating Agent | Key Byproducts | Typical Conditions |
| N,N-Dimethylformamide (DMF) | Oxalyl Chloride | CO₂, CO, HCl | Inert solvent (e.g., DCM), 0°C to RT |
| N,N-Dimethylformamide (DMF) | Thionyl Chloride | SO₂, HCl | Neat or in solvent, Reflux |
| Pyridine | Oxalyl Chloride / Thionyl Chloride | Pyridinium hydrochloride | Inert solvent (e.g., DCM) |
Alternative Routes via Sulfonation and Chlorination
An alternative pathway to halogenated benzoyl chlorides involves the initial sulfonation of a simpler aromatic precursor, followed by chlorination and a desulfurization step. While a specific documented synthesis of this compound via this route is not prominent in the literature, the synthesis of the closely related compound, 3,5-dichlorobenzoyl chloride, provides a clear precedent for this methodology. google.comgoogle.com
This multi-step process begins with a readily available starting material like benzoic acid or benzoyl chloride and introduces the chloro- and chloroformyl- functionalities through a series of controlled reactions. google.comgoogle.com
The first step in this alternative route is the sulfonation of the aromatic ring. In the analogous synthesis of 3,5-dichlorobenzoyl chloride, the starting material is benzoic acid or benzoyl chloride. google.comgoogle.com Sulfonation is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. This is typically achieved using a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃). google.com
For benzoic acid, the carboxyl group is a deactivating, meta-directing group. Therefore, sulfonation occurs at the 3- and 5-positions, yielding 3,5-disulfonic acid benzoic acid. google.com The reaction conditions, such as temperature and concentration of the sulfonating agent, are critical for achieving the desired disubstitution.
Following sulfonation, the sulfonic acid groups and the carboxylic acid group are converted to their corresponding chlorides. This can be accomplished using a variety of chlorinating agents. In the context of the synthesis of 3,5-dichlorobenzoyl chloride from 3,5-disulfonic acid benzoic acid, a potent chlorinating agent like phosphorus pentachloride is used to convert both the sulfonic acid and carboxylic acid groups into sulfonyl chloride (-SO₂Cl) and benzoyl chloride (-COCl) functionalities, respectively, yielding 5-chloroformyl-isophthalic disulfonyl chloride. google.com
Triphosgene (B27547), a solid, safer alternative to gaseous phosgene, is also a powerful reagent for converting carboxylic acids to acid chlorides. google.comyoutube.com The reaction is often mediated by a catalyst. For instance, triphenylphosphine can be used in conjunction with triphosgene to activate the carboxylic acid. google.com The reaction proceeds by activating the carboxyl group, making it susceptible to nucleophilic attack by a chloride ion. The use of triphosgene is advantageous as its byproducts are gaseous, simplifying purification. youtube.com A patent for the synthesis of 3,5-dichlorobenzoyl chloride describes a catalytic chlorination reaction using triphosgene. google.com
The final step in this synthetic sequence is the replacement of the sulfonyl chloride groups with chlorine atoms. This is achieved through a desulfurization reaction, where the C-S bond is cleaved, and a C-Cl bond is formed, with the concurrent elimination of sulfur dioxide (SO₂).
Table 2: Summary of the Analogous Synthesis of 3,5-Dichlorobenzoyl Chloride
| Step | Reaction | Reagents | Intermediate/Product | Reference |
| 1 | Sulfonation | Benzoic Acid, SO₃, H₂SO₄ | 3,5-Disulfonic acid benzoic acid | google.com |
| 2 | Chlorination | 3,5-Disulfonic acid benzoic acid, PCl₅ or Triphosgene | 5-Chloroformyl-isophthalic disulfonyl chloride | google.comgoogle.com |
| 3 | Desulfurization | 5-Chloroformyl-isophthalic disulfonyl chloride, Quaternary Phosphonium Salt Catalyst | 3,5-Dichlorobenzoyl chloride | google.com |
Advanced Reaction Chemistry and Derivatization of 3,5 Dichloro 2,4 Difluorobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
The most characteristic reaction of acyl chlorides is nucleophilic acyl substitution. This process involves an initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. nih.gov The high electrophilicity of the carbonyl carbon in 3,5-dichloro-2,4-difluorobenzoyl chloride makes it an excellent substrate for these transformations.
Amidation: this compound readily reacts with primary and secondary amines to form the corresponding N-substituted benzamides. These reactions are typically rapid and are often carried out at room temperature in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The general reaction of acyl chlorides with amines is a well-established and efficient method for amide bond formation. hud.ac.uk For instance, the reaction with a generic primary amine (R-NH₂) proceeds to yield N-alkyl/aryl-3,5-dichloro-2,4-difluorobenzamide.
The reaction conditions for amidation can be tailored based on the nucleophilicity of the amine. While simple aliphatic amines react readily, less nucleophilic aromatic amines may require slightly elevated temperatures or the use of aprotic polar solvents like N,N-dimethylformamide (DMF) to facilitate the reaction, a common strategy for the synthesis of dichlorobenzamide derivatives. chemicalbook.com
Esterification: Similarly, the reaction of this compound with alcohols or phenols, a process known as alcoholysis, yields the corresponding esters. uni.edu This reaction is generally slower than amidation and often requires a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), particularly when less reactive alcohols are used. The reaction with a generic alcohol (R-OH) produces the corresponding alkyl/aryl 3,5-dichloro-2,4-difluorobenzoate. The kinetics of alcoholysis for substituted benzoyl chlorides have been shown to be first-order with respect to both the acyl chloride and the alcohol. uni.edu
Below is a table summarizing representative amidation and esterification reactions.
| Nucleophile | Reagent/Conditions | Product |
| Aniline (B41778) | Triethylamine, Dichloromethane, RT | N-phenyl-3,5-dichloro-2,4-difluorobenzamide |
| Diethylamine | Pyridine, Tetrahydrofuran, 0°C to RT | N,N-diethyl-3,5-dichloro-2,4-difluorobenzamide |
| Phenol | 4-DMAP (cat.), Triethylamine, Toluene, 60°C | Phenyl 3,5-dichloro-2,4-difluorobenzoate |
| Methanol | Pyridine, Dichloromethane, RT | Methyl 3,5-dichloro-2,4-difluorobenzoate |
The reaction of this compound with organometallic reagents provides a powerful route for carbon-carbon bond formation, leading to the synthesis of ketones and tertiary alcohols. The outcome of the reaction is highly dependent on the type of organometallic reagent used.
Ketone Synthesis with Gilman Reagents: Lithium dialkylcuprates (Gilman reagents, R₂CuLi) are soft nucleophiles that are particularly useful for converting acyl chlorides into ketones. They react selectively in a 1:1 stoichiometry, adding one alkyl or aryl group to the acyl chloride. The reaction proceeds via nucleophilic acyl substitution, and the initially formed ketone is less reactive towards the Gilman reagent than the starting acyl chloride, preventing a second addition. chemistrysteps.comyoutube.com This allows for the efficient and high-yield synthesis of various ketones.
Alcohol Synthesis with Grignard Reagents: In contrast, Grignard reagents (RMgX) are highly reactive, hard nucleophiles. They react with acyl chlorides in a 2:1 stoichiometry. chemistrysteps.com The first equivalent of the Grignard reagent adds to the acyl chloride to form a ketone intermediate. This ketone is more reactive than the Grignard reagent itself and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent.
The differing reactivity of these organometallic reagents is summarized in the following table.
| Organometallic Reagent | Stoichiometry (Reagent:Acyl Chloride) | Intermediate Product | Final Product (after workup) |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1:1 | None | 1-(3,5-Dichloro-2,4-difluorophenyl)ethan-1-one |
| Methylmagnesium bromide (CH₃MgBr) | 2:1 | 1-(3,5-Dichloro-2,4-difluorophenyl)ethan-1-one | 2-(3,5-Dichloro-2,4-difluorophenyl)propan-2-ol |
Electrophilic Aromatic Substitution Reactions on Derivatives
The this compound molecule itself is highly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the acyl chloride group and the four halogen atoms. Therefore, EAS reactions are typically performed on its less deactivated derivatives, such as the corresponding amides or esters.
For example, after converting the acyl chloride to N-phenyl-3,5-dichloro-2,4-difluorobenzamide, the directing effects of the substituents on the phenyl ring must be considered for further substitution. The amide group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The only available position on the benzamide (B126) ring is C6, which is ortho to a chlorine atom and meta to the amide linkage. Given the steric hindrance and deactivation, forcing conditions would be required for substitution at this position.
A more relevant application is EAS on the aniline or phenol ring of a derivative, such as N-(4-hydroxyphenyl)-3,5-dichloro-2,4-difluorobenzamide. In this case, the powerful activating and ortho-, para-directing hydroxyl group would direct incoming electrophiles to the positions ortho to it on the phenol ring. For example, nitration of this derivative would likely yield N-(4-hydroxy-3-nitrophenyl)-3,5-dichloro-2,4-difluorobenzamide.
Coupling Reactions Utilizing Derivatized Intermediates
The chlorine atoms on the aromatic ring of this compound derivatives serve as handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. These reactions are invaluable for the synthesis of complex biaryl and substituted alkene structures. The reactivity of aryl chlorides in such couplings can be challenging compared to bromides or iodides, often requiring specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands. nih.gov
A plausible strategy involves the selective coupling at one of the C-Cl bonds. For instance, a derivative such as methyl 3,5-dichloro-2,4-difluorobenzoate could be subjected to a Suzuki-Miyaura coupling with an arylboronic acid. Under carefully controlled conditions, it may be possible to achieve mono-arylation, yielding a methyl 3-aryl-5-chloro-2,4-difluorobenzoate intermediate. This intermediate could then undergo a second, different coupling reaction at the remaining C-Cl bond to construct more complex, unsymmetrical biaryl systems. The feasibility of such selective couplings has been demonstrated on other di- and trichlorinated aromatic systems. nih.govnih.gov
| Coupling Reaction | Reactants | Catalyst/Conditions | Representative Product |
| Suzuki-Miyaura | Methyl 3,5-dichloro-2,4-difluorobenzoate + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Methyl 5-chloro-2,4-difluoro-3-phenylbenzoate |
| Heck | Methyl 3-chloro-5-iodo-2,4-difluorobenzoate + Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | Methyl 3-chloro-2,4-difluoro-5-styrylbenzoate |
Mechanistic Investigations of Acyl Chloride Reactivity
The solvolysis of acyl chlorides—their reaction with a solvent that also acts as the nucleophile—is a fundamental process whose mechanism can vary between a dissociative (Sₙ1-like) and an associative (Sₙ2-like) pathway. nih.gov The specific mechanism depends on the substituents on the acyl chloride, the nucleophilicity of the solvent, and the solvent's ionizing power. researchgate.net
Sₙ1-like Mechanism: This pathway involves a slow, rate-determining dissociation of the chloride ion to form a planar acylium ion intermediate (R-C≡O⁺). This is followed by a rapid attack of the solvent nucleophile. This mechanism is favored by electron-donating groups that stabilize the positive charge of the acylium ion and by highly ionizing, weakly nucleophilic solvents. masterorganicchemistry.com
Sₙ2-like Mechanism: This pathway involves a direct attack by the solvent nucleophile on the carbonyl carbon, proceeding through a single, charged transition state to form the product. This mechanism is favored by electron-withdrawing substituents, which increase the electrophilicity of the carbonyl carbon, and by more nucleophilic solvents. libretexts.org
For this compound, the presence of four strongly electron-withdrawing halogen substituents on the aromatic ring significantly destabilizes the potential acylium ion intermediate. Simultaneously, these groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the solvolysis of this compound is expected to proceed via a predominantly associative, Sₙ2-like mechanism. In weakly nucleophilic but highly ionizing solvents, such as 97% hexafluoroisopropanol-water (97H), a cationic reaction channel can sometimes be forced, but for a highly deactivated substrate like this, the associative pathway remains the most probable. researchgate.net The reaction lies on a spectrum, and even in an Sₙ2-like process, the degree of bond-making (solvent attack) and bond-breaking (C-Cl cleavage) in the transition state can vary. researchgate.net
Role of Benzoyl Cation Intermediates
In many derivatization reactions of this compound, particularly in Friedel-Crafts acylation, the key reactive species is the 3,5-dichloro-2,4-difluorobenzoyl cation, a type of acylium ion. google.comsigmaaldrich.com This intermediate is not typically present in isolation but is generated in situ through the interaction of the benzoyl chloride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). scribd.com
The formation mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride group. This coordination polarizes the carbon-chlorine bond, weakening it to the point of cleavage. google.comresearchgate.net The departure of the chloride ion as part of a complex anion (e.g., AlCl₄⁻) results in the formation of the acylium ion. google.comresearchgate.net
Mechanism of Benzoyl Cation Formation:
The resultant 3,5-dichloro-2,4-difluorobenzoyl cation is a potent electrophile. The positive charge on the carbonyl carbon is stabilized by resonance with the lone pairs of the oxygen atom, which delocalizes the charge and imparts significant stability to the ion. google.com This resonance stabilization is a key feature of acylium ions, preventing the structural rearrangements that are often observed with carbocation intermediates in Friedel-Crafts alkylation reactions. organic-chemistry.orgjeb.co.in
The presence of two chlorine and two fluorine atoms on the benzene (B151609) ring has a dual effect. These electron-withdrawing groups inductively increase the partial positive charge on the carbonyl carbon of the parent molecule, making it more susceptible to Lewis acid coordination. Consequently, they also intensify the positive charge on the resulting benzoyl cation, enhancing its electrophilicity and reactivity toward nucleophiles such as electron-rich aromatic compounds. researchgate.net This highly reactive intermediate then attacks the nucleophile, leading to the formation of a new carbon-carbon bond and, after a subsequent deprotonation step, the acylated product. scribd.comresearchgate.net
Applications in Complex Molecular Architecture and Materials Science
Building Block for Heterocyclic Compound Synthesis
3,5-Dichloro-2,4-difluorobenzoyl chloride serves as a versatile building block in the synthesis of various heterocyclic compounds due to the reactive nature of its acyl chloride group. This reactivity allows for the introduction of the 3,5-dichloro-2,4-difluorophenyl moiety into a range of molecular scaffolds, thereby imparting unique electronic and steric properties to the target molecules.
Design and Synthesis of 1,2,4-Triazole (B32235) Derivatives
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of intermediates derived from the reaction of acyl chlorides with compounds containing the requisite nitrogen framework, such as hydrazides or amidrazones. While direct literature examples detailing the use of this compound for this specific purpose are not prevalent, a general and plausible synthetic pathway can be proposed based on established methodologies for 1,2,4-triazole synthesis. chemmethod.comresearchgate.netisres.orgnih.govfrontiersin.org
A feasible approach involves the initial reaction of this compound with a suitable hydrazine (B178648) derivative, such as formylhydrazine (B46547) or a substituted hydrazide, to form an N-acylhydrazide intermediate. This intermediate, upon heating or treatment with a dehydrating agent, can undergo cyclization to yield the corresponding 1,2,4-triazole derivative. The substitution pattern on the resulting triazole ring can be further modified by the choice of the initial hydrazine component. For instance, reaction with thiosemicarbazide (B42300) followed by cyclization can lead to the formation of aminothiadiazole-substituted triazoles. researchgate.net The incorporation of the 3,5-dichloro-2,4-difluorophenyl group is anticipated to influence the biological activity and physicochemical properties of the resulting triazole derivatives. chemmethod.com
A Proposed Synthetic Scheme for 1,2,4-Triazole Derivatives:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | This compound, Hydrazine derivative (e.g., Formylhydrazine) | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | N'-(3,5-dichloro-2,4-difluorobenzoyl)formohydrazide |
| 2 | N'-(3,5-dichloro-2,4-difluorobenzoyl)formohydrazide | Heat or Dehydrating agent (e.g., POCl₃) | 3-(3,5-dichloro-2,4-difluorophenyl)-1,2,4-triazole |
Precursor in Fluorinated Biphenyl (B1667301) and Benzamide (B126) Derivative Synthesis
The highly functionalized aromatic ring of this compound makes it a valuable precursor for the synthesis of complex fluorinated biphenyl and benzamide derivatives.
Fluorinated biphenyl compounds are of significant interest in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of such compounds can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.govnih.govlibretexts.org While the acyl chloride itself is not directly used in the coupling reaction, it can be readily converted to a more suitable derivative. For instance, the benzoyl chloride can be reduced to the corresponding alcohol, which can then be converted to a halide or triflate, making it amenable to Suzuki-Miyaura coupling with a variety of arylboronic acids. This multi-step approach allows for the strategic introduction of diverse aryl groups, leading to a wide array of fluorinated biphenyl structures.
Furthermore, this compound is an excellent starting material for the synthesis of fluorinated benzamide derivatives. researchgate.netresearchgate.netcyberleninka.runih.govontosight.ai The acyl chloride group reacts readily with a wide range of primary and secondary amines under basic conditions to form the corresponding amide bond. This straightforward and high-yielding reaction allows for the facile introduction of the 3,5-dichloro-2,4-difluorobenzoyl moiety onto various molecular scaffolds. The resulting benzamide derivatives are of interest for their potential biological activities and as intermediates in the synthesis of more complex molecules. nih.gov
Illustrative Reaction for Benzamide Synthesis:
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Class |
| This compound | Arylamine or Alkylamine | Base (e.g., Triethylamine), Solvent (e.g., N,N-Dimethylformamide) | N-substituted-3,5-dichloro-2,4-difluorobenzamides |
Monomer and Intermediate in Polymer Chemistry
The unique combination of halogen substituents on the aromatic ring of this compound positions it as a promising monomer and intermediate in the field of polymer chemistry, particularly for the synthesis of high-performance polymers.
Design of Poly(arylene ether ketone) (PAEK) Analogues
Poly(arylene ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. wright.eduwright.edu The synthesis of PAEKs typically involves a nucleophilic aromatic substitution reaction between an activated dihalide and a bisphenolate. While not a direct monomer for this step, this compound can be utilized in a Friedel-Crafts acylation reaction with an aromatic ether to synthesize a custom bis(halobenzoyl) monomer. This monomer, bearing the 3,5-dichloro-2,4-difluorophenyl moiety, can then undergo polycondensation with a bisphenol to produce novel PAEK analogues. core.ac.uk The incorporation of the dichlorodifluorophenyl group into the polymer backbone is expected to modify the polymer's properties, such as its solubility, thermal characteristics, and dielectric constant. wright.edu
Functionalization of Polymer Backbones
The reactivity of the acyl chloride group makes this compound a suitable reagent for the post-polymerization functionalization of polymer backbones. nih.govmdpi.com Polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, can be readily modified by reaction with this compound. This "grafting to" approach allows for the introduction of the 3,5-dichloro-2,4-difluorophenyl group as a pendant moiety on the polymer chain. nih.gov Such modifications can significantly alter the surface properties, solubility, and thermal stability of the original polymer. The presence of the fluorine and chlorine atoms can also introduce new functionalities for further chemical transformations.
Ligand Modification for Catalytic Systems (e.g., Enantioselective Catalysis)
In the field of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance for achieving high enantioselectivity. researchgate.netnih.govresearchgate.net The electronic and steric properties of a ligand play a crucial role in determining the outcome of a catalytic reaction. This compound can be employed as a modifying agent to fine-tune the properties of existing chiral ligands.
For instance, chiral ligands containing hydroxyl or amine functionalities can be acylated with this compound. This modification introduces the sterically demanding and electronically distinct 3,5-dichloro-2,4-difluorobenzoyl group onto the ligand backbone. The introduction of fluorine atoms can alter the Lewis basicity of nearby coordinating atoms and influence non-covalent interactions within the catalyst-substrate complex. Research on related systems has shown that modifications of ligand backbones with substituted benzoyl chlorides can lead to the development of stereodynamic ligands with unique catalytic properties. chemicalbook.com The use of this compound in this context offers a strategic approach to creating a new library of chiral ligands with potentially enhanced performance in enantioselective catalysis. nih.gov
Advanced Analytical Methodologies in Chemical Research of 3,5 Dichloro 2,4 Difluorobenzoyl Chloride
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 3,5-Dichloro-2,4-difluorobenzoyl chloride by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, a single resonance is expected for the aromatic proton. The position of this signal (chemical shift) is influenced by the electron-withdrawing effects of the adjacent chlorine, fluorine, and benzoyl chloride functionalities. Due to the presence of two neighboring fluorine atoms, this proton signal would likely appear as a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals are anticipated, corresponding to the seven carbon atoms. The chemical shifts of the aromatic carbons are influenced by the attached halogen atoms, while the carbonyl carbon of the benzoyl chloride group is expected to appear at a significantly downfield position.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. In the case of this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and coupling patterns would provide valuable information about the electronic environment of each fluorine atom.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | 7.5 - 8.0 | Triplet (t) |
| ¹³C (C=O) | 165 - 175 | Singlet (s) |
| ¹³C (Aromatic) | 110 - 160 | Multiple signals |
| ¹⁹F | -110 to -140 | Two distinct signals |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the acyl chloride, as well as vibrations corresponding to the carbon-carbon bonds within the aromatic ring and the carbon-halogen bonds. A patent describing the synthesis of a precursor, 3,5-dichloro-2,4-difluoronitrobenzene, provides some related IR data, noting aromatic C-H stretching around 3096 cm⁻¹, aromatic C=C stretching at 1543 cm⁻¹, C-F stretching at 1266 cm⁻¹, and C-Cl stretching at 1166 cm⁻¹ sigmaaldrich.com.
Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Acyl Chloride) | 1750 - 1815 |
| C=C (Aromatic) | 1400 - 1600 |
| C-F (Aryl Fluoride) | 1100 - 1400 |
| C-Cl (Aryl Chloride) | 1000 - 1100 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the calculation of the molecular formula with a high degree of confidence. For this compound (C₇HCl₂F₂O), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Mass (amu) |
| C₇HCl₂F₂O | ¹²C | 12.00000 |
| ¹H | 1.00783 | |
| ³⁵Cl | 34.96885 | |
| ¹⁹F | 18.99840 | |
| ¹⁶O | 15.99491 | |
| Calculated Exact Mass | 227.9364 |
Chromatographic Purity and Composition Analysis (e.g., Gas Chromatography)
Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds. For a compound like this compound, GC is an effective method for assessing its purity and identifying any volatile impurities.
In a typical GC analysis, the compound is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic property under a specific set of experimental conditions. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present.
For the analysis of benzoyl chloride derivatives, a non-polar or medium-polarity capillary column is often employed. The temperature of the column is typically programmed to increase during the analysis to ensure the efficient elution of all components. A variety of detectors can be used, with the Flame Ionization Detector (FID) being common for general-purpose analysis and the Mass Spectrometer (MS) providing definitive identification of the separated components. By comparing the retention time and peak area of the main component to those of any other observed peaks, the purity of the this compound sample can be quantitatively determined.
Future research on this compound, a highly functionalized aromatic compound, holds significant potential for advancements in chemical synthesis, materials science, and environmental stewardship. The unique arrangement of its chloro and fluoro substituents on the benzoyl chloride framework makes it a valuable, yet under-researched, building block. This article outlines key future research directions and unexplored avenues for this compound.
Q & A
Q. What are the critical parameters for synthesizing 3,5-Dichloro-2,4-difluorobenzoyl chloride, and how do reaction conditions influence yield?
Methodological Answer:
- Key Steps : Synthesis typically involves sequential halogenation of benzoyl chloride derivatives. For example, chlorination and fluorination steps require precise temperature control (e.g., 0–5°C for fluorination to avoid side reactions) and catalysts like AlCl₃ for electrophilic substitution .
- Optimization : A study using m-xylene as a precursor achieved 63% yield via side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. Single-factor experiments identified optimal stoichiometry (Cl₂:F₂ ratio) and reaction times .
- Purity Control : Post-synthesis purification via fractional distillation or recrystallization is critical, with HPLC analysis (≥98% purity) recommended to confirm structural integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Protective Measures : Use chemical fume hoods, nitrile gloves, and ANSI-approved goggles to prevent skin/eye contact. Avoid inhalation of vapors using NIOSH-certified respirators .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose in sealed containers. Avoid water contact to prevent HCl/HF gas formation .
- First Aid : Immediate irrigation for eye exposure (15+ minutes), and medical attention for ingestion due to risk of corrosive injury .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The chloro and fluoro substituents deactivate the carbonyl group, reducing electrophilicity. Computational studies (e.g., DFT) can quantify this effect via Hammett σ constants (e.g., σₘ for Cl = +0.37, F = +0.34) .
- Reactivity Tuning : Steric hindrance from the 2,4-difluoro groups may slow nucleophilic attack. Kinetic studies under varying solvents (e.g., THF vs. DMF) and nucleophiles (e.g., amines vs. alcohols) are recommended to map reactivity .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Spectral Validation : Cross-reference with NIST Chemistry WebBook data (e.g., ¹³C NMR: δ 165.2 ppm for carbonyl, δ 115–125 ppm for aromatic Cl/F substituents) .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks. For IR, compare O-H stretching (absent in anhydrous samples) to detect hydrolysis artifacts .
Q. What experimental strategies assess the environmental persistence of this compound in aqueous systems?
Methodological Answer:
- Hydrolysis Studies : Monitor degradation at pH 7–9 (25°C) via LC-MS. The compound hydrolyzes to 3,5-dichloro-2,4-difluorobenzoic acid, with half-life (t₁/₂) calculations using first-order kinetics .
- Ecotoxicity : Use Daphnia magna bioassays to evaluate acute toxicity (LC₅₀). Groundwater contamination risks require testing under OECD Guideline 307 for soil adsorption .
Data Contradiction Analysis
Q. Why do thermal stability studies report varying decomposition temperatures (150–200°C) for this compound?
Methodological Answer:
- Impurity Effects : Trace moisture or residual solvents (e.g., DCM) lower decomposition points. Use TGA-DSC with ultra-high-purity samples (≥99.5%) under inert gas .
- Polymorphism : Crystalline vs. amorphous forms may exhibit different thermal profiles. XRPD analysis is recommended to identify polymorphic phases .
Q. How can researchers optimize HPLC methods to distinguish this compound from its hydrolysis products?
Methodological Answer:
- Column Selection : Use C18 reverse-phase columns with acidic mobile phases (0.1% TFA in water/acetonitrile). Retention times: ~8.2 min for parent compound, ~5.5 min for benzoic acid derivative .
- Detection : UV at 254 nm (max absorption for aromatic Cl/F groups). Confirm peak purity with diode-array detectors (DAD) .
Advanced Reaction Design
Q. What strategies mitigate byproduct formation during Friedel-Crafts acylations using this reagent?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
